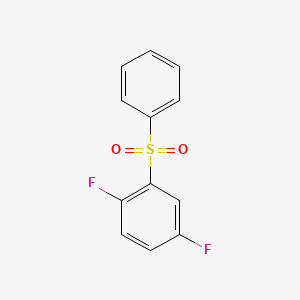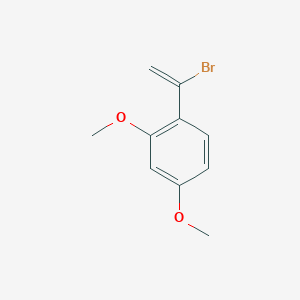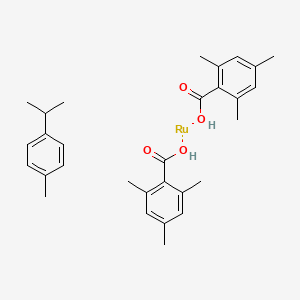![molecular formula C22H22 B13696280 [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is an organic compound with the molecular formula C22H22 and a molecular weight of 286.42 g/mol . It is a colorless to pale yellow solid that is soluble in organic solvents such as benzene and toluene . This compound is often used as a ligand in organometallic chemistry and has applications in the synthesis of specific organometallic compounds .
準備方法
The synthesis of [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene involves the reaction of butylcyclopentadiene, phenylacetylene, and tris(benzyl)chromium . The reaction conditions typically include:
Reactants: Butylcyclopentadiene, phenylacetylene, tris(benzyl)chromium
Solvent: Benzene or toluene
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity .
化学反応の分析
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, particularly at the benzene rings, using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene has a wide range of scientific research applications:
Biology: Research into its potential biological activity is ongoing, particularly in the context of its interactions with metal ions.
Medicine: While not yet widely used in medicine, its derivatives are being explored for potential therapeutic applications.
作用機序
The mechanism by which [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene exerts its effects involves its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
類似化合物との比較
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is unique due to its specific structure and reactivity. Similar compounds include:
- [(3-Methylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Ethylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Propylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the cyclopentadiene ring. The differences in alkyl chain length can influence their reactivity and the types of metal complexes they form .
特性
分子式 |
C22H22 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
[(3-butylcyclopenta-2,4-dien-1-ylidene)-phenylmethyl]benzene |
InChI |
InChI=1S/C22H22/c1-2-3-10-18-15-16-21(17-18)22(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-17H,2-3,10H2,1H3 |
InChIキー |
PZEHKGNOVPXHGD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


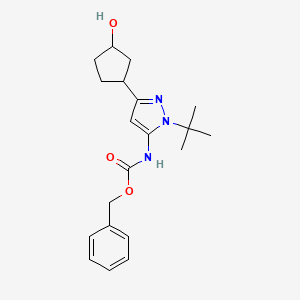
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
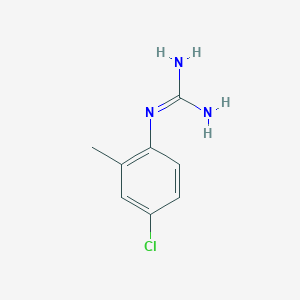



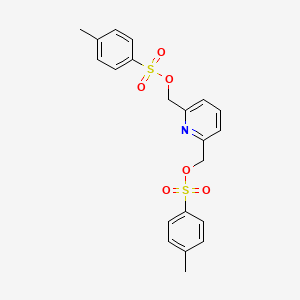
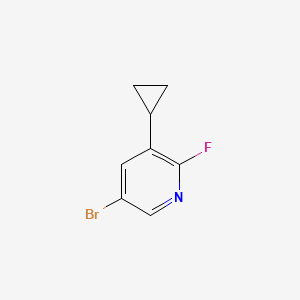
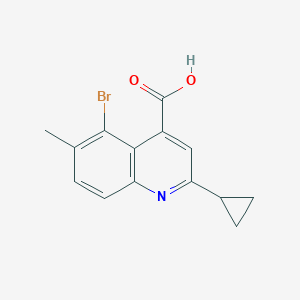
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
